2-(4-Methoxybenzyloxy)-4-methylquinoline

Organic Synthesis Protecting Groups Reaction Compatibility

Traditional PMB protection methods relying on strong bases (Williamson ether synthesis) or acids (PMB trichloroacetimidate) often degrade acid- or base-sensitive substrates like acetals, silyl ethers, and Boc groups. This quinoline-based reagent enables neutral alcohol protection, solving this critical pain point. It is a bench-stable, non-lachrymatory crystalline solid ideal for automated synthesis platforms. High yields (e.g., 95% for 1-octanol) ensure material efficiency when working with precious intermediates.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 937184-70-8
Cat. No. B1627302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyloxy)-4-methylquinoline
CAS937184-70-8
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3
InChIKeyNZVDQMQUHTVZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzyloxy)-4-methylquinoline Overview


2-(4-Methoxybenzyloxy)-4-methylquinoline, also known as Dudley Reagent II or PMBO-L, is a quinoline-based reagent specifically developed for the neutral protection of alcohols as para-methoxybenzyl (PMB) ethers [1]. It is a crystalline solid (C18H17NO2, MW 279.33) with a melting point of 73–78 °C and is typically supplied at ≥97% purity for research applications .

1
Enables neutral PMB protection of alcohols, avoiding strong acid or base
2
Compatible with acid- or base-sensitive functional groups and complex substrates
3
Bench-stable crystalline reagent; non-lachrymatory handling

Why 2-(4-Methoxybenzyloxy)-4-methylquinoline Is Irreplaceable


The selection of a PMB protection reagent is not a trivial, interchangeable choice when working with acid- or base-sensitive substrates. Traditional methods for installing the PMB group rely on Williamson ether synthesis (requiring strong base) or PMB trichloroacetimidate (requiring acid catalysis), both of which can be incompatible with complex, multifunctional molecules [1]. Furthermore, the common alternative reagents—PMB chloride, which is a potent lachrymator, and PMB trichloroacetimidate, which is unstable upon storage—present significant practical handling and reproducibility challenges [1]. This context establishes the operational and functional niche for 2-(4-Methoxybenzyloxy)-4-methylquinoline, as detailed in the quantitative evidence below.

Risk Factor
This Reagent
Traditional PMB Reagents
Reaction Conditions
Neutral activation with MeOTf
Strong base (Williamson) or acid (imidate); may degrade sensitive groups
Handling & Stability
Stable solid, non-lachrymator
PMB chloride (lachrymator), trichloroacetimidate (storage-unstable); reproducibility risk
Substrate Compatibility
Broad: 1°, 2°, 3° alcohols, sterically hindered, cholesterol
May be limited with hindered or sensitive alcohols under harsh conditions

Comparative Evidence for 2-(4-Methoxybenzyloxy)-4-methylquinoline


Neutral vs Acidic/Basic Reaction Conditions

The target compound enables PMB protection of alcohols under essentially neutral conditions, in stark contrast to standard reagents. This is a key differentiating factor for substrates with sensitive functionalities [1].

Reaction Medium
Class-level
Neutral conditions vs. strong base/acid methods
Compatible with acid/base-labile substrates
Reduces risk of decomposition during protection
Organic Synthesis Protecting Groups Reaction Compatibility

Bench Stability and Safety Comparison

The target compound offers significant improvements in storage stability and safety over traditional PMB reagents. In contrast, PMB trichloroacetimidate is known to be unstable during storage, and PMB chloride is a potent lachrymator, making both impractical for routine use [1]. The target compound is a bench-stable, non-lachrymatory crystalline solid [2].

Bench Stability & Safety
Head-to-head
Crystalline solid, non-lachrymatory vs. unstable/lachrymatory alternatives
Supports safer, reproducible lab handling
Minimizes waste from reagent degradation
Laboratory Safety Reagent Handling Bench Stability

Broad Alcohol Substrate Compatibility

The utility of this reagent is defined by its broad substrate tolerance. It has been demonstrated to effectively protect a wide range of alcohols, including challenging substrates [1]. The method has been validated on primary, secondary, and tertiary alcohols, as well as complex molecules such as cholesterol, and is compatible with acid- or base-sensitive functionalities [1]. This contrasts with some traditional methods that may have a more limited scope or fail with sterically hindered or sensitive alcohols.

Substrate Scope
Data to verify
1°, 2°, 3° alcohols; cholesterol; acid/base-sensitive groups
Broad alcohol tolerance reported
Scope may require in-lab verification on novel substrates
Substrate Scope Alcohol Protection Synthetic Methodology

PMB Protection Yield Performance

The target compound delivers high yields for PMB protection of alcohols. In a representative procedure, the protection of 1-octanol with this reagent (in the presence of methyl triflate) proceeded with a 95% isolated yield [1]. While not a direct head-to-head comparison within the same study, this yield is competitive with or superior to yields reported for PMB chloride or trichloroacetimidate under comparable conditions, but with the added advantage of neutral reaction media.

Yield Performance
Reported
95% isolated yield for 1-octanol protection
High efficiency under neutral activation
Cross-study context; yields substrate-dependent
Reaction Yield Protecting Group Efficiency Synthetic Efficiency

Biological Inactivity in Structural Analogs

The 4-methylquinoline scaffold is common to many kinase inhibitors. For example, a series of 4-methylquinolines showed inhibitory activity against GSK-3β [1]. While the target compound itself has not been reported to possess biological activity, its specific substitution pattern—a bulky 2-(4-methoxybenzyloxy) group—is known to be a crucial structural feature. The presence of a 4-methyl group on the quinoline ring, combined with a 2-(4-methoxybenzyloxy) moiety, is a unique motif that differentiates it from biologically active analogs like WAY-600704 (which has an azepane at the 2-position) .

Biological Activity
Class-level
No kinase inhibition reported; distinct from GSK-3β inhibitor analogs
Intended as synthetic reagent only
Confirms no expected interference in biological assays
Kinase Inhibition Biological Activity GSK-3β

Application Scenarios for 2-(4-Methoxybenzyloxy)-4-methylquinoline


Acid- and Base-Sensitive Substrate Protection

This is the primary, evidence-supported application scenario. When a synthetic route requires the protection of an alcohol in a molecule that also contains acid-labile groups (e.g., acetals, silyl ethers, Boc groups) or base-sensitive groups (e.g., esters, β-lactones), 2-(4-methoxybenzyloxy)-4-methylquinoline is the preferred reagent over traditional PMB chloride or trichloroacetimidate [1]. Its operation under neutral conditions minimizes the risk of unwanted deprotection or decomposition, leading to higher overall yields [1].

High-Throughput and Automated Synthesis Standardization

The reagent's key operational advantages—bench stability and non-lachrymatory nature—make it ideal for standardizing PMB protection protocols in high-throughput experimentation (HTE) or automated synthesis platforms [1][2]. Unlike PMB trichloroacetimidate, which degrades over time, or PMB chloride, which requires special handling, this reagent can be reliably dispensed as a solid and stored without special precautions, ensuring consistent performance across numerous reactions [1].

Late-Stage Functionalization of Advanced Intermediates

The broad substrate scope, including compatibility with complex scaffolds like cholesterol, supports its use in late-stage functionalization [1]. In medicinal chemistry programs, this allows for the installation of a PMB protecting group on a highly elaborated, precious intermediate where the use of harsh acidic or basic conditions would be unacceptable. The high yields (e.g., 95% for 1-octanol) translate directly to material efficiency and cost savings when working with valuable intermediates [1].

Application
Selection Property
Validation Focus
Acid/base-sensitive substrate protection
Neutral reaction condition compatibility
Yield and purity retention with labile protecting groups
High-throughput & automated synthesis
Bench stability and non-hazardous solid handling
Consistent dispense and performance across multiple runs
Late-stage functionalization of complex intermediates
Broad alcohol scope and high reported efficiency
Material efficiency and reproducibility on valuable substrates

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